molecular formula C15H13NO4 B6400985 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261975-17-0

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6400985
CAS RN: 1261975-17-0
M. Wt: 271.27 g/mol
InChI Key: AREAMADZDRJIOK-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, or 2-Amino-3-carboxy-5-methoxybenzoic acid, is an organic compound with a molecular formula of C9H9NO4. It is a white, crystalline solid with a melting point of 119-122°C. This compound has a wide range of uses in scientific research, including as a reagent in organic synthesis and as a substrate in biochemical studies. It is also used as a fluorescent probe in fluorescence microscopy.

Mechanism of Action

2-Amino-3-carboxy-5-methoxybenzoic acid is a substrate for a variety of enzymes, such as aminotransferases and carboxylesterases. It is also a substrate for the enzyme glutathione S-transferase, which catalyzes the transfer of glutathione to a variety of substrates. Furthermore, it is a substrate for cytochrome P450, which is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2-Amino-3-carboxy-5-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-3-carboxy-5-methoxybenzoic acid is its high purity and stability, which makes it suitable for use in a wide range of laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

The potential future directions for 2-Amino-3-carboxy-5-methoxybenzoic acid are numerous. One potential direction is the development of new methods for its synthesis. Another potential direction is the exploration of its pharmacological properties, such as its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential applications in biochemistry, such as its use as a substrate for enzyme kinetics studies. Finally, further research could be conducted to explore its potential applications in fluorescence microscopy.

Synthesis Methods

2-Amino-3-carboxy-5-methoxybenzoic acid can be synthesized by the condensation of 3-aminobenzoic acid and 5-methoxybenzaldehyde in the presence of phosphoric acid. The reaction is carried out in an alcoholic medium at a temperature of 80-90°C. The yield of the reaction is 95%.

Scientific Research Applications

2-Amino-3-carboxy-5-methoxybenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of heterocyclic compounds, such as 2-amino-3-carboxy-5-methoxybenzimidazole. It is also used as a substrate in biochemical studies, such as in the study of enzyme kinetics. In addition, it is used as a fluorescent probe in fluorescence microscopy.

properties

IUPAC Name

2-(3-carbamoylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAMADZDRJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689873
Record name 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-17-0
Record name 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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